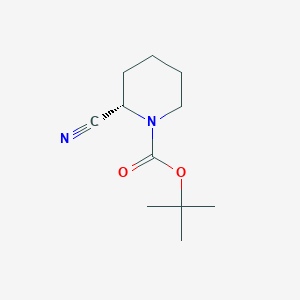

(S)-1-N-Boc-2-Cyano-piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAJZBMOVZIKHA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426584 | |

| Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

242459-44-5 | |

| Record name | tert-Butyl (2S)-2-cyanopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 242459-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-N-Boc-2-Cyanopiperidine

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-2-cyanopiperidine, a chiral piperidine derivative, is a versatile building block in modern organic synthesis. Its unique structural features, combining a Boc-protected amine and a nitrile group on a stereodefined piperidine ring, make it a valuable intermediate in the development of complex molecular architectures, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications.

Core Chemical Properties

(S)-1-N-Boc-2-cyanopiperidine is a white to off-white solid at room temperature. The Boc (tert-butoxycarbonyl) protecting group offers stability under a range of reaction conditions, while the cyano group provides a versatile handle for further chemical transformations.

| Property | Value | Reference |

| IUPAC Name | (S)-tert-butyl 2-cyanopiperidine-1-carboxylate | N/A |

| CAS Number | 242459-44-5 | [1] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 62-67 °C (for racemic mixture) | [2] |

| Boiling Point (Predicted) | 325.3 ± 35.0 °C | N/A |

| Density (Predicted) | 1.07 g/cm³ | [3] |

| Solubility | Soluble in methanol and chloroform. | [3][4] |

Spectroscopic Data

Reactivity and Stability

The chemical behavior of (S)-1-N-Boc-2-cyanopiperidine is dictated by its functional groups: the Boc-protected amine and the nitrile.

-

Boc Group: The tert-butoxycarbonyl group is a robust protecting group, stable to most nucleophilic and basic conditions. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free secondary amine.

-

Cyano Group: The nitrile functionality is a versatile precursor for a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones.

-

Stability: The racemic form, 1-Boc-2-cyanopiperidine, is reported to have a half-life of approximately 10 hours in water, suggesting moderate stability to hydrolysis.[5] The compound should be stored in a dry environment at 2-8°C.[3]

Experimental Protocols

General Synthesis of 1-N-Boc-2-cyanopiperidine (Racemic)

A common method for the synthesis of the racemic compound involves the dehydration of the corresponding primary amide, 1-N-Boc-piperidine-2-carboxamide.

Caption: Inhibition of POP by derivatives of (S)-1-N-Boc-2-cyanopiperidine.

The inhibition of POP can lead to the induction of autophagy, a cellular process responsible for clearing aggregated proteins, which is often impaired in neurodegenerative conditions. [2]This suggests that POP inhibitors derived from (S)-1-N-Boc-2-cyanopiperidine may offer therapeutic benefits by not only modulating neuropeptide levels but also by enhancing cellular clearance mechanisms.

Other Applications

The chiral nature of (S)-1-N-Boc-2-cyanopiperidine also makes it a valuable component in the synthesis of:

-

Bioactive peptides and alkaloids: The piperidine scaffold is a common motif in many natural products with diverse pharmacological activities.

-

Asymmetric Catalysis: It can be used as a chiral ligand or a substrate in enantioselective reactions.

References

- 1. (S)-1-N-BOC-2-CYANO-PIPERIDINE CAS#: 242459-44-5 [m.chemicalbook.com]

- 2. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Boc-3-Cyanopiperidine price,buy N-Boc-3-Cyanopiperidine - chemicalbook [chemicalbook.com]

- 4. 1-Boc-4-cyanopiperidine CAS#: 91419-52-2 [m.chemicalbook.com]

- 5. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]

(S)-1-N-Boc-2-Cyano-piperidine: A Comprehensive Technical Guide

CAS Number: 242459-44-5

This technical guide provides an in-depth overview of (S)-1-N-Boc-2-Cyano-piperidine, a key chiral intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role as a precursor to prolyl oligopeptidase (POP) inhibitors.

Chemical and Physical Properties

This compound, also known as (S)-tert-butyl 2-cyanopiperidine-1-carboxylate, is a white to pale brown powder. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactivity in multi-step syntheses.

| Property | Value | Reference |

| CAS Number | 242459-44-5 | [1][2] |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Appearance | White to pale brown powder | [3] |

| Storage Temperature | 2-8°C | [3] |

| Purity | Typically ≥97% | [3] |

| Boiling Point (Predicted) | 325.3 ± 35.0 °C | [4] |

| Density (Predicted) | 1.07 ± 0.1 g/cm³ | [4] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.5 ppm) and the piperidine ring protons. The proton at the chiral center (C2) adjacent to the cyano group would likely appear as a multiplet.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the Boc group (around 80 ppm), the carbons of the piperidine ring, and the cyano group carbon (around 118-120 ppm).

-

FT-IR: The infrared spectrum will be characterized by a sharp absorption band for the nitrile (C≡N) stretching vibration around 2240 cm⁻¹. Strong absorptions corresponding to the carbonyl (C=O) of the Boc group will be present around 1690-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) or, more commonly, peaks corresponding to fragments resulting from the loss of the Boc group or other parts of the molecule.

Synthesis

While a specific, detailed enantioselective synthesis protocol for this compound is not widely published, a common method for the synthesis of the racemic mixture involves the dehydration of the corresponding primary amide, (±)-1-N-Boc-piperidine-2-carboxamide.

Experimental Protocol: Synthesis of Racemic 1-Boc-2-cyanopiperidine

This protocol describes the synthesis of the racemic mixture and can be adapted for the (S)-enantiomer by starting with the enantiomerically pure (S)-1-N-Boc-piperidine-2-carboxamide.

Materials:

-

(±)-1-N-Boc-piperidine-2-carboxamide

-

Acetonitrile (ACN)

-

N,N-Dimethylformamide (DMF)

-

Oxalyl chloride

-

Pyridine

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (±)-1-N-Boc-piperidine-2-carboxamide (1 equivalent) in acetonitrile, add N,N-dimethylformamide (catalytic amount) and cool the mixture to 0 °C.

-

Slowly add oxalyl chloride (1.2 equivalents) to the cooled solution, followed by the dropwise addition of pyridine (2.5 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain 1-Boc-2-cyanopiperidine.

Workflow for Racemic Synthesis of 1-Boc-2-cyanopiperidine

Caption: General workflow for the synthesis of racemic 1-Boc-2-cyanopiperidine.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of prolyl oligopeptidase (POP) inhibitors.

Prolyl Oligopeptidase (POP) and its Signaling Role

Prolyl oligopeptidase is a serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, which are involved in various physiological processes, including learning, memory, and mood regulation. Dysregulation of POP activity has been implicated in several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

Inhibition of POP is a promising therapeutic strategy to modulate the levels of these neuropeptides in the brain, potentially offering therapeutic benefits. This compound serves as a crucial chiral precursor for the synthesis of potent and selective POP inhibitors. The cyano group can be converted into various functionalities that interact with the active site of the POP enzyme.

Simplified Prolyl Oligopeptidase Signaling Pathway

Caption: Role of POP in neuropeptide degradation and its inhibition.

Conclusion

This compound is a fundamentally important chiral intermediate for the synthesis of a variety of biologically active molecules, most notably prolyl oligopeptidase inhibitors. Its well-defined stereochemistry and the presence of the versatile Boc protecting group make it an invaluable tool for medicinal chemists. Further research into enantioselective synthetic routes and the full characterization of its spectroscopic properties will undoubtedly expand its utility in the development of novel therapeutics.

References

An In-depth Technical Guide to (S)-1-N-Boc-2-Cyano-piperidine: Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of (S)-1-N-Boc-2-cyano-piperidine. This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various bioactive molecules, including peptides, alkaloids, and prolyl oligopeptidase inhibitors.[1][2]

Molecular Structure and Properties

This compound, with the CAS number 242459-44-5, has a molecular formula of C₁₁H₁₈N₂O₂ and a molecular weight of 210.27 g/mol . The structure features a piperidine ring with a cyano group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

| Property | Value |

| CAS Number | 242459-44-5 |

| Molecular Formula | C₁₁H₁₈N₂O₂ |

| Molecular Weight | 210.27 g/mol |

| Appearance | White to pale brown powder or solid |

| Melting Point | 62-67 °C (for the racemic mixture)[3] |

| Boiling Point | 325.3±35.0 °C (Predicted)[4] |

| Density | 1.07±0.1 g/cm³ (Predicted)[4] |

Stereochemistry and Conformational Analysis

The stereochemistry at the C-2 position of the piperidine ring is crucial for the biological activity of the final products synthesized from this intermediate. The "(S)" designation indicates the absolute configuration at this chiral center.

The piperidine ring in N-Boc protected systems typically adopts a chair conformation to minimize steric strain. In this compound, the cyano group can occupy either an axial or equatorial position. Quantum mechanics calculations and analysis of related structures suggest a preference for the conformer where the 2-substituent is in the equatorial position to alleviate steric hindrance.[5][6] However, the presence of the bulky Boc group and the cyano group can influence the conformational equilibrium.

Logical Relationship of Conformational Isomers

References

- 1. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate | C13H20N2O3 | CID 22265410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]

- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to (S)-tert-Butyl 2-Cyanopiperidine-1-carboxylate

Introduction: (S)-1-N-Boc-2-Cyanopiperidine, systematically known as (S)-tert-butyl 2-cyanopiperidine-1-carboxylate, is a chiral piperidine derivative of significant interest in medicinal chemistry and organic synthesis. The presence of a Boc-protected nitrogen and a cyano group at the C2 position, combined with its specific stereochemistry, makes it a valuable and versatile intermediate for the construction of complex molecular architectures.[1] This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, and its applications in the field of drug development.

Chemical and Physical Properties

The fundamental properties of (S)-1-N-Boc-2-cyanopiperidine are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 242459-44-5[2] |

| Molecular Formula | C₁₁H₁₈N₂O₂[2] |

| Molecular Weight | 210.27 g/mol [2] |

| Boiling Point | 325.3±35.0 °C (Predicted)[2] |

| Density | 1.07 g/cm³[2] |

| Storage Temperature | 2-8 °C[2] |

Experimental Protocols

Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate

This protocol details a common method for the synthesis of the title compound starting from 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester. The procedure involves a dehydration reaction to convert the primary amide to a nitrile.[3]

Materials and Reagents:

-

2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (starting material)

-

Acetonitrile (ACN)

-

N,N-Dimethylformamide (DMF)

-

Oxalyl chloride (2 M in dichloromethane)

-

Pyridine

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aq. NaCl)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

A 500 mL round-bottom flask equipped with a magnetic stir bar is charged with acetonitrile (220 mL) and DMF (3.82 mL, 49.4 mmol).[3]

-

The mixture is cooled to -5 °C using an appropriate cooling bath.[3]

-

Oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in dichloromethane) is added to the cooled mixture. The resulting solution is stirred for 15 minutes at this temperature.[3]

-

A solution of 2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and pyridine (8.3 mL, 103 mmol) is prepared separately and then added to the reaction mixture.[3]

-

The reaction is allowed to warm to room temperature and stirred overnight.[3]

-

Work-up: The reaction mixture is concentrated under reduced pressure (in vacuo). The resulting residue is redissolved in ethyl acetate (300 mL).[3]

-

The organic phase is washed successively with water (300 mL) and brine (200 mL).[3]

-

The washed organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product, tert-Butyl 2-cyanopiperidine-1-carboxylate, as a yellow solid (8.44 g, 97% yield).[3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (S)-tert-butyl 2-cyanopiperidine-1-carboxylate.

Caption: Workflow for the synthesis of (S)-tert-butyl 2-cyanopiperidine-1-carboxylate.

Applications in Drug Development and Medicinal Chemistry

(S)-1-N-Boc-2-Cyanopiperidine is a crucial chiral building block in modern pharmaceutical research and development. Its defined stereochemistry is fundamental for ensuring the biological activity and efficacy of the final target molecules.[1]

Key Roles:

-

Versatile Intermediate: It serves as a gateway for constructing intricate and complex molecules, particularly in the synthesis of bioactive peptides and alkaloids which possess diverse therapeutic properties.[1]

-

Precursor for Enzyme Inhibitors: The compound is a critical precursor in the development of prolyl oligopeptidase (POP) inhibitors. These inhibitors are a promising class of molecules for treating various neurological disorders.[1]

-

Chiral Auxiliary in Asymmetric Synthesis: It is employed as a chiral auxiliary or as a component of chiral ligands in asymmetric catalysis.[1][3] This application is vital in the pharmaceutical industry, where the enantiomeric purity of a drug directly impacts its safety and therapeutic effectiveness.[1][4]

-

Scaffold for Bioactive Molecules: The piperidine ring is a common structural motif in many biologically active compounds.[4] This intermediate provides a robust scaffold for creating novel drug candidates with desirable pharmacokinetic properties, such as improved solubility and metabolic stability.

The diagram below illustrates the central role of this compound as a precursor in synthesizing various classes of therapeutic agents.

Caption: Role as a versatile chiral building block in pharmaceutical synthesis.

References

A Technical Guide to the Spectroscopic Analysis of (S)-1-N-Boc-2-Cyano-piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (S)-1-N-Boc-2-cyano-piperidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 4.8 - 5.0 | m | - |

| H-6 (axial) | 3.8 - 4.0 | m | - |

| H-6 (equatorial) | 3.0 - 3.2 | m | - |

| H-3, H-4, H-5 | 1.5 - 2.0 | m | - |

| Boc (-C(CH₃)₃) | 1.4 - 1.5 | s | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Boc) | 154 - 156 |

| C≡N | 118 - 120 |

| -C(CH₃)₃ (Boc) | 80 - 82 |

| C-2 | 45 - 47 |

| C-6 | 40 - 42 |

| C-3, C-4, C-5 | 20 - 30 |

| -C(CH₃)₃ (Boc) | 28 - 29 |

Table 3: Predicted IR Absorption Data

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium-Strong |

| C≡N (nitrile) | Stretch | 2220 - 2260 | Medium |

| C=O (carbamate) | Stretch | 1680 - 1700 | Strong |

| C-O | Stretch | 1160 - 1250 | Strong |

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 211.1441 |

| [M+Na]⁺ | 233.1260 |

| [M+K]⁺ | 249.0999 |

| [M+NH₄]⁺ | 228.1706 |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A wider spectral width (0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

2.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber.

2.3 Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for this type of molecule.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrometer is typically operated in positive ion mode to detect protonated molecules ([M+H]⁺) and other adducts. The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by providing highly accurate mass measurements.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of a synthesized organic compound.

The Biological Landscape of (S)-1-N-Boc-2-Cyanopiperidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (S)-1-N-Boc-2-cyanopiperidine scaffold represents a compelling starting point for the design of novel therapeutic agents, particularly in the realm of enzyme inhibition. This technical guide delves into the biological activities associated with this structural motif, with a primary focus on its potential as an inhibitor of key serine proteases implicated in a range of pathologies. While the six-membered piperidine ring offers a distinct conformational landscape compared to its well-studied five-membered pyrrolidine counterpart, the core principles of targeting specific enzymes remain analogous. This document provides a comprehensive overview of the primary biological targets, structure-activity relationships gleaned from analogous compounds, detailed experimental protocols for assessing biological activity, and visualizations of the relevant signaling pathways.

Biological Targets and the Role of the 2-Cyano Moiety

The N-acylated-2-cyanopyrrolidine scaffold has been extensively validated as a potent inhibitor of two key serine proteases: Dipeptidyl Peptidase IV (DPP-IV) and Prolyl Oligopeptidase (POP). The nitrile group at the 2-position is crucial for the inhibitory activity, as it can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes. This interaction mimics the transition state of the natural substrate, leading to potent and often slow-binding inhibition.

Given the structural similarity, it is hypothesized that (S)-1-N-Boc-2-cyanopiperidine derivatives could also exhibit inhibitory activity against these enzymes. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Quantitative Data on Analogous Inhibitors

While specific quantitative biological activity data for (S)-1-N-Boc-2-cyanopiperidine derivatives as potent POP or DPP-IV inhibitors is not extensively available in the public domain, the data from their pyrrolidine analogues provide a strong rationale for their investigation. The following tables summarize the activity of well-characterized N-acyl-2-cyanopyrrolidine inhibitors.

Table 1: Biological Activity of Prolyl Oligopeptidase (POP) Inhibitors with a 2-Cyanopyrrolidine Scaffold

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| Fmoc-alanyl-pyrrolidine-2-nitrile | Rabbit Brain POP | Enzyme Inhibition | - | 5 | [1] |

| Fmoc-prolyl-pyrrolidine-2-nitrile | Rabbit Brain POP | Enzyme Inhibition | - | 5 | [1] |

Table 2: Biological Activity of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors with a 2-Cyanopyrrolidine Scaffold

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| NVP-DPP728 | Human DPP-IV | Enzyme Inhibition | - | 11 | [2] |

| Compound 5f | Rat Plasma DPP-IV | Enzyme Inhibition | 116 | - | [3] |

Experimental Protocols

The following are detailed methodologies for conducting in vitro inhibition assays for Prolyl Oligopeptidase and Dipeptidyl Peptidase IV.

Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against POP.

Materials:

-

Purified recombinant human Prolyl Oligopeptidase (POP)

-

Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-L-prolyl-7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.

-

Dilute the POP enzyme to a working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute these in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 25 µL of the diluted test compound solution (or vehicle control).

-

Add 25 µL of the diluted POP enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the enzyme and inhibitor.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time (kinetic read) at 37°C.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay (Fluorometric)

This protocol is a standard method for assessing the inhibitory potential of compounds against DPP-IV.

Materials:

-

Purified recombinant human Dipeptidyl Peptidase IV (DPP-IV)

-

Fluorogenic substrate: Gly-Pro-AMC (H-Gly-L-Pro-7-amino-4-methylcoumarin)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Gly-Pro-AMC in DMSO.

-

Dilute the DPP-IV enzyme to a working concentration in Assay Buffer.

-

Prepare serial dilutions of the test compounds in DMSO and then in Assay Buffer.

-

-

Assay Setup:

-

Add 30 µL of Assay Buffer to each well.

-

Add 10 µL of the diluted test compound solution (or vehicle control).

-

Add 10 µL of the diluted DPP-IV enzyme solution.

-

Incubate the plate for 10 minutes at 37°C.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 50 µL of the Gly-Pro-AMC substrate solution.

-

Incubate the plate for 30 minutes at 37°C.

-

Measure the endpoint fluorescence intensity.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percent inhibition for each test compound concentration.

-

Determine the IC50 value as described for the POP assay.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: DPP-IV signaling pathway and the mechanism of its inhibition.

Caption: Prolyl Oligopeptidase (POP) signaling pathway and its inhibition.

Caption: General experimental workflow for in vitro enzyme inhibition assays.

Conclusion

The (S)-1-N-Boc-2-cyanopiperidine scaffold holds significant promise as a template for the development of novel serine protease inhibitors. While direct biological data for these specific piperidine derivatives is currently limited in publicly accessible literature, the wealth of information on their 2-cyanopyrrolidine counterparts provides a strong impetus for their synthesis and evaluation. The detailed experimental protocols and an understanding of the target signaling pathways provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this intriguing class of compounds. Further investigation into the structure-activity relationships of N-substituted (S)-1-N-Boc-2-cyanopiperidine derivatives is warranted to unlock their full potential in drug discovery.

References

- 1. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NVP-DPP728 (1-[[[2-[(5-cyanopyridin-2-yl)amino]ethyl]amino]acetyl]-2-cyano-(S)- pyrrolidine), a slow-binding inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-[2-((2S)-2-cyano-pyrrolidin-1-yl)-2-oxo-ethylamino]-3-methyl-butyramide analogues as selective DPP-IV inhibitors for the treatment of type-II diabetes [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of (S)-1-N-Boc-2-Cyanopiperidine in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-1-N-Boc-2-cyanopiperidine has emerged as a valuable and versatile chiral building block in modern asymmetric synthesis. Its rigid piperidine core, coupled with the stereodefined cyano group at the C2 position and the readily manipulable Boc-protecting group, offers a powerful platform for the construction of complex, enantioenriched molecules. This technical guide provides an in-depth analysis of its applications, supported by quantitative data, detailed experimental protocols, and workflow diagrams to facilitate its use in research and development.

Core Applications in Asymmetric Synthesis

The primary utility of (S)-1-N-Boc-2-cyanopiperidine lies in its role as a chiral precursor for the synthesis of a variety of substituted piperidines, which are prevalent structural motifs in numerous pharmaceuticals and natural products.[1] Its applications can be broadly categorized into two main areas:

-

Diastereoselective Additions to the Cyano Group: The nitrile functionality can be activated and reacted with various nucleophiles to create a new stereocenter at the C2 position. The inherent chirality of the starting material directs the stereochemical outcome of these additions.

-

Transformation of the Cyano Group: The cyano group can be stereoselectively reduced or hydrolyzed to afford chiral 2-aminomethyl or 2-carboxy piperidine derivatives, respectively, which are themselves valuable intermediates.

A notable application of this chiral building block is in the development of prolyl oligopeptidase (POP) inhibitors, which are being investigated for the treatment of various neurological disorders.[1] The piperidine ring serves as a proline bioisostere, and the stereochemistry at the C2 position is crucial for potent and selective inhibition of the enzyme.

Reductive Spiroannulation of N-Boc-2-Cyanopiperidines

A key transformation highlighting the utility of (S)-1-N-Boc-2-cyanopiperidine is its use in the synthesis of spiropiperidines. This is achieved through a reductive lithiation of the cyano group, followed by an intramolecular cyclization. The stereochemical course of this reaction has been investigated, providing insight into the factors controlling the diastereoselectivity of the process.

The process begins with the reductive lithiation of N-Boc-2-cyanopiperidine to form an N-protected 2-lithiopiperidine intermediate. This organolithium species can then undergo intramolecular cyclization with a tethered electrophile to yield the spiropiperidine product.

Quantitative Data on Diastereoselectivity

The diastereoselectivity of the reductive spiroannulation of N-Boc-2-cyanopiperidines has been shown to be moderate. Studies have indicated that the use of the Boc protecting group leads to lower diastereoselectivity compared to a benzyl (Bn) protecting group. This is attributed to the conformational effects of the protecting group on the orientation of the intermediate 2-lithiopiperidine.

| Protecting Group | Diastereomeric Ratio (dr) |

| Boc | Lower Selectivity |

| Bn | High Selectivity |

Note: Specific numerical values for the diastereomeric ratio were not available in the public domain at the time of this writing and would require access to the full text of primary literature.

Experimental Protocols

General Procedure for Reductive Lithiation of N-Boc-2-cyanopiperidine

The following is a generalized protocol and should be adapted and optimized for specific substrates and reaction conditions. It is based on methodologies for similar transformations.

Materials:

-

N-Boc-2-cyanopiperidine

-

Lithium metal

-

Di-tert-butylbiphenyl (catalytic amount)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterated solvent for quenching (e.g., D₂O or CD₃OD) for mechanistic studies, or the appropriate electrophile for synthesis.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add a catalytic amount of di-tert-butylbiphenyl to anhydrous THF.

-

Add freshly cut lithium metal to the solution and stir until the characteristic deep blue color of the lithium di-tert-butylbiphenylide (LiDBB) radical anion persists.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of N-Boc-2-cyanopiperidine in anhydrous THF to the LiDBB solution.

-

Stir the reaction mixture at -78 °C for the appropriate time to ensure the formation of the 2-lithiopiperidine intermediate.

-

For mechanistic studies, quench the reaction with a deuterated solvent. For synthetic applications, add the desired electrophile.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Logical Relationship in Stereoselective Synthesis

The stereochemical outcome of reactions involving (S)-1-N-Boc-2-cyanopiperidine is dictated by the principle of asymmetric induction. The existing stereocenter at C2 influences the facial selectivity of nucleophilic attack or other transformations at or adjacent to this center.

Conclusion and Future Outlook

(S)-1-N-Boc-2-cyanopiperidine is a valuable chiral building block with demonstrated utility in the asymmetric synthesis of complex piperidine derivatives. While its application in reductive spiroannulations has been explored, there remains significant potential for the development of novel stereoselective transformations involving this versatile intermediate. Future research in this area could focus on expanding the scope of nucleophiles for addition to the cyano group, developing highly stereoselective reductions of the nitrile, and applying these methodologies to the total synthesis of bioactive natural products and pharmaceuticals. The insights gained from further studies will undoubtedly solidify the position of (S)-1-N-Boc-2-cyanopiperidine as a cornerstone of modern asymmetric synthesis.

References

(S)-1-N-Boc-2-Cyanopiperidine: A Core Chiral Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-N-Boc-2-cyanopiperidine is a highly valuable, synthetically versatile chiral building block that has become indispensable in the field of medicinal chemistry. Its rigid piperidine scaffold, combined with the stereodefined cyano group and the stable Boc-protecting group, offers a strategic starting point for the asymmetric synthesis of complex molecular architectures. This guide details the physicochemical properties, synthesis, and critical applications of (S)-1-N-Boc-2-cyanopiperidine, with a particular focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. Detailed experimental protocols and process diagrams are provided to support its practical application in research and development.

Physicochemical and Spectroscopic Data

(S)-1-N-Boc-2-cyanopiperidine is typically a white to pale brown powder or yellow solid.[1][2] Its Boc-protecting group ensures controlled reactivity, while the inherent chirality is fundamental for creating enantiomerically pure compounds, a critical factor in drug efficacy and safety.

| Property | Value | Reference |

| IUPAC Name | tert-butyl (2S)-2-cyanopiperidine-1-carboxylate | N/A |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Appearance | White to pale brown powder / Yellow solid | [1][2] |

| Melting Point | 62-67 °C (for racemic mixture) | [2] |

| Enantiomeric Purity | Typically >99% | [2] |

| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH) | N/A |

| Storage | 2-8°C | [2] |

| ¹H NMR (CDCl₃) | δ (ppm): 4.90-5.10 (m, 1H), 3.90-4.10 (m, 1H), 3.10-3.30 (m, 1H), 1.50-2.00 (m, 6H), 1.48 (s, 9H). Note: Spectrum is for the (R)-enantiomer but is identical for the (S)-enantiomer. | [3] |

| ¹³C NMR (CDCl₃, Expected) | δ (ppm): ~154 (C=O), ~120 (CN), ~81 (C(CH₃)₃), ~48 (C2), ~40 (C6), ~28 (C(CH₃)₃), ~25 (C4), ~24 (C5), ~20 (C3). | N/A |

| Optical Rotation [α]D | Specific value is dependent on concentration and solvent. Must be determined experimentally to confirm enantiomeric purity against a standard. | N/A |

Enantioselective Synthesis

The most common and efficient method for synthesizing (S)-1-N-Boc-2-cyanopiperidine is the dehydration of the corresponding primary amide, (S)-1-N-Boc-piperidine-2-carboxamide. This precursor is readily available from the chiral pool starting material, (S)-pipecolic acid.[4][5][6] The dehydration reaction is typically high-yielding and preserves the stereochemical integrity of the chiral center.

Caption: Enantioselective synthesis workflow for (S)-1-N-Boc-2-cyanopiperidine.

Experimental Protocol: Synthesis of (S)-1-N-Boc-2-cyanopiperidine

This protocol is adapted from the established synthesis of the racemic compound.[2]

-

Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous acetonitrile (220 mL) and dimethylformamide (DMF, 3.82 mL, 49.4 mmol).

-

Activation: Cool the mixture to -5 °C using an ice-salt bath. Slowly add oxalyl chloride (24.7 mL of a 2M solution in dichloromethane, 49.4 mmol). Stir the resulting mixture for 15 minutes at -5 °C.

-

Amide Addition: Prepare a solution of (S)-2-carbamoyl-piperidine-1-carboxylic acid tert-butyl ester (9.4 g, 41.2 mmol) in acetonitrile (50 mL) and add pyridine (8.3 mL, 103 mmol). Add this solution dropwise to the activated mixture.

-

Reaction: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Let it stir overnight.

-

Workup: Concentrate the reaction mixture in vacuo. Dissolve the residue in ethyl acetate (300 mL).

-

Washing: Transfer the organic solution to a separatory funnel and wash successively with water (300 mL) and brine (200 mL).

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield (S)-1-N-Boc-2-cyanopiperidine as a yellow solid (expected yield: >95%). The product can be further purified by column chromatography if necessary.

Applications in Drug Discovery

The unique structure of (S)-1-N-Boc-2-cyanopiperidine makes it a critical precursor for a range of pharmaceuticals.[7] Its applications include the synthesis of bioactive alkaloids and as a component in asymmetric catalysis.[7][8] Its most prominent role is in the synthesis of gliptins, a class of drugs that inhibit the DPP-4 enzyme.

Case Study: Synthesis of DPP-4 Inhibitors (e.g., Saxagliptin)

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[9][10][11] These hormones are crucial for glucose homeostasis, as they stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[1][12][13] By inhibiting DPP-4, drugs like Saxagliptin prolong the action of these incretins, leading to improved glycemic control in patients with type 2 diabetes.[9][14][15]

The synthesis of Saxagliptin involves the coupling of a chiral adamantane amino acid derivative with a cyanopyrrolidine or cyanopiperidine unit. The (S)-2-cyanopiperidine moiety serves as a substrate-like component that binds to the active site of the DPP-4 enzyme.

Caption: Synthetic pathway to Saxagliptin utilizing a 2-cyanopiperidine core.

Mechanism of Action: DPP-4 Inhibition

The drugs synthesized from this chiral building block function by inhibiting the DPP-4 enzyme, which plays a key role in glucose metabolism through the incretin effect.

Caption: Mechanism of DPP-4 inhibitors on the incretin signaling pathway.

Conclusion

(S)-1-N-Boc-2-cyanopiperidine stands out as a premier chiral building block for modern pharmaceutical development. Its utility is firmly established in the synthesis of DPP-4 inhibitors, providing a clear and efficient route to enantiomerically pure active pharmaceutical ingredients. The robust synthetic protocols and the critical role of its derivatives in managing metabolic diseases underscore its importance. This guide provides the foundational technical information for researchers to effectively leverage this compound in advancing drug discovery pipelines, particularly in the creation of next-generation therapeutics targeting enzymatic pathways.

References

- 1. SAXagliptin Monograph for Professionals - Drugs.com [drugs.com]

- 2. 1-Boc-2-cyanopiperidine | 153749-89-4 [chemicalbook.com]

- 3. (R)-1-N-BOC-2-CYANO-PIPERIDINE(940000-26-0) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 6. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Saxagliptin Hydrate? [synapse.patsnap.com]

- 10. glucagon.com [glucagon.com]

- 11. Incretin Impairment: The Role of GLP-1 and DPP-4 in Type 2 Diabetes Management [ahdbonline.com]

- 12. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]

- 13. DPP4 in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Saxagliptin - Wikipedia [en.wikipedia.org]

- 15. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Chirality in Piperidines: An In-depth Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and natural products. Its three-dimensional architecture is crucial for biological activity, making the stereocontrolled synthesis of these heterocycles a paramount objective in drug discovery and development. This technical guide provides a comprehensive overview of the discovery and historical evolution of chiral piperidine synthesis, detailing key methodologies, experimental protocols, and quantitative data to serve as a valuable resource for researchers in the field.

A Historical Landmark: The Dawn of Chiral Piperidine Synthesis

The journey into the stereoselective synthesis of piperidines began with a landmark achievement in the history of organic chemistry: the first total synthesis of a natural alkaloid, (±)-coniine, by Albert Ladenburg in 1886.[1][2] Coniine, the toxic principle of poison hemlock, possesses a single stereocenter at the C-2 position. Ladenburg's approach, while not asymmetric in its initial stages, laid the groundwork for future advancements by successfully constructing the piperidine ring and isolating the naturally occurring enantiomer.

Ladenburg's Synthesis of (±)-Coniine

Ladenburg's strategy involved the synthesis of a racemic mixture of coniine, which was then resolved into its individual enantiomers using a chiral resolving agent. This classical approach highlighted the importance of stereoisomerism and the need for methods to access single enantiomers.

Experimental Protocol: Ladenburg's Synthesis of (±)-Coniine [1][2]

-

Preparation of 2-Methylpyridine: N-methylpyridine iodide is heated to 250 °C to induce a rearrangement, yielding 2-methylpyridine.

-

Knoevenagel Condensation: 2-Methylpyridine is condensed with acetaldehyde in the presence of anhydrous zinc chloride to form 2-propenylpyridine. Paraldehyde, a trimer of acetaldehyde, was used as the acetaldehyde source.

-

Reduction: The 2-propenylpyridine is reduced using metallic sodium in ethanol to afford racemic (±)-coniine.

-

Resolution: The racemic mixture is treated with (+)-tartaric acid. The resulting diastereomeric salts exhibit different solubilities, allowing for the separation of the (+) and (-) enantiomers through fractional crystallization. The less soluble salt of (+)-coniine crystallizes first and is separated.

-

Liberation of the Free Base: The separated diastereomeric salt is treated with a base to liberate the enantiomerically pure (+)-coniine, which was found to be identical to the natural product.

This seminal work not only marked a significant milestone in natural product synthesis but also underscored the necessity for developing methods that could directly produce chiral molecules without the need for tedious resolution steps.

The Evolution of Asymmetric Strategies

Following Ladenburg's pioneering work, the field of chiral piperidine synthesis has evolved dramatically, driven by the increasing demand for enantiomerically pure compounds in pharmacology. Modern approaches can be broadly categorized into three main strategies: chiral pool synthesis, the use of chiral auxiliaries, and catalytic asymmetric synthesis.

Chiral Pool Synthesis: Nature's Building Blocks

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids, as starting materials.[3][4][5] L-lysine, with its pre-existing stereocenter and linear carbon chain, is a particularly attractive precursor for the synthesis of various piperidine alkaloids.[6][7]

Conceptual Workflow: Chiral Pool Synthesis from L-Lysine

Caption: General workflow for the synthesis of chiral piperidines from the chiral pool amino acid, L-lysine.

This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.

Chiral Auxiliaries: Temporary Stereochemical Guides

The use of chiral auxiliaries involves the temporary attachment of a chiral molecule to an achiral substrate to direct a stereoselective transformation. Once the desired chirality is established in the product, the auxiliary is removed. Evans auxiliaries, for example, have been successfully employed in the diastereoselective hydrogenation of pyridines.[8]

Catalytic Asymmetric Synthesis: The Modern Era

The advent of catalytic asymmetric synthesis has revolutionized the field, offering highly efficient and atom-economical routes to chiral piperidines. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

The asymmetric hydrogenation of pyridines and their derivatives is a powerful strategy for the direct synthesis of chiral piperidines.[1][2][9][10][11][12][13][14] Early attempts were often met with challenges due to the aromaticity and catalyst-poisoning nature of the pyridine ring. However, the development of sophisticated chiral catalysts, particularly those based on iridium and rhodium, has enabled highly enantioselective hydrogenations of activated pyridine derivatives, such as pyridinium salts.[10][11][13][14]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt [13]

-

Materials: N-Benzyl-2-phenylpyridinium bromide (1a), [{Ir(cod)Cl}₂] (1 mol%), (R)-Synphos (2.2 mol%), Toluene/CH₂Cl₂ (1:1), H₂ (600 psi).

-

Procedure: In a glovebox, the pyridinium salt (0.25 mmol), [{Ir(cod)Cl}₂], and (R)-Synphos are placed in a vial. The vial is sealed, and the solvent (3 mL) is added. The reaction mixture is then transferred to an autoclave and pressurized with H₂ to 600 psi. The reaction is stirred at 28 °C for 24 hours. After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Quantitative Data for Asymmetric Hydrogenation of Pyridinium Salts [13]

| Entry | Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 95 | 92 |

| 2 | 4-MeC₆H₄ | 99 | 89 |

| 3 | 4-ClC₆H₄ | 95 | 92 |

| 4 | 4-FC₆H₄ | 99 | 93 |

| 5 | 2-Naphthyl | 99 | 87 |

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral piperidines, avoiding the use of often toxic and expensive metal catalysts.[15][16][17][18] Chiral Brønsted acids and amines have been successfully employed to catalyze a variety of reactions, including aza-Diels-Alder reactions, leading to the formation of highly functionalized and enantioenriched piperidine derivatives.[4][19]

Conceptual Workflow: Organocatalytic Aza-Diels-Alder Reaction

Caption: Catalytic cycle for an organocatalytic enantioselective aza-Diels-Alder reaction.

Experimental Protocol: Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction [19]

-

Materials: Imine (1 equiv), cyclopentadiene (2.0 equiv), chiral BINOL-derived phosphoric acid catalyst (5 mol%), hexane/toluene (3:1).

-

Procedure: The imine and cyclopentadiene are suspended in the solvent mixture in a screw-capped test tube and stirred at -78 °C for 10 minutes. The chiral Brønsted acid catalyst is then added, and the mixture is stirred until the imine is consumed. The crude reaction mixture is purified by column chromatography.

Quantitative Data for Brønsted Acid-Catalyzed Aza-Diels-Alder Reaction [19]

| Entry | Imine Substituent | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 85 | 92 |

| 2 | 4-Nitrophenyl | 83 | 86 |

| 3 | 4-Chlorophenyl | 94 | 82 |

| 4 | 2-Naphthyl | 79 | 91 |

Diastereoselective reductions of prochiral piperidine precursors, such as N-acyl-2,3-dihydropyridin-4-ones, offer another efficient route to chiral piperidines.[12][20] The choice of reducing agent and the nature of the substituents on the piperidine ring play a crucial role in determining the stereochemical outcome of the reaction.

Experimental Protocol: Diastereoselective Reduction of an N-Acyl-2,3-dihydropyridin-4-one [12]

-

Materials: N-acyl-2,3-dihydropyridin-4-one, zinc dust, acetic acid.

-

Procedure: The N-acyl-2,3-dihydropyridin-4-one is dissolved in acetic acid. Zinc dust is added portion-wise, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the corresponding N-acyl-4-piperidone.

Quantitative Data for Diastereoselective Reduction [12]

| Substrate (N-Acyl Group) | Product | Yield (%) |

| Boc | N-Boc-4-piperidone | 95 |

| Cbz | N-Cbz-4-piperidone | 92 |

| Benzoyl | N-Benzoyl-4-piperidone | 91 |

Applications in Drug Development: The Synthesis of (-)-Paroxetine

The significance of chiral piperidine synthesis is exemplified by its application in the production of numerous pharmaceuticals. A prominent example is the antidepressant drug (-)-Paroxetine, which features a chiral disubstituted piperidine core. Various asymmetric strategies have been developed for its synthesis, including approaches that utilize asymmetric hydrogenation.[3][21][9]

Retrosynthetic Analysis of (-)-Paroxetine

References

- 1. Coniine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Formal Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. researchgate.net [researchgate.net]

- 12. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]

- 13. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 14. air.unimi.it [air.unimi.it]

- 15. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 17. mdpi.com [mdpi.com]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]

- 20. Reduction of N-acyl-2,3-dihydro-4-pyridones to N-acyl-4-piperidones using zinc/acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Boc Protected Piperidines in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, to drug candidates. The strategic use of protecting groups is paramount in the multi-step synthesis of complex molecules containing the piperidine scaffold. Among these, the tert-butoxycarbonyl (Boc) group stands out as a versatile and widely employed protecting group for the piperidine nitrogen. This technical guide provides a comprehensive overview of the synthesis, reactions, and deprotection of N-Boc protected piperidines, with a focus on their application in drug discovery and development.

Core Concepts: The Role of the N-Boc Protecting Group

The N-Boc group serves as a crucial temporary shield for the secondary amine of the piperidine ring. This protection is essential for several reasons:

-

Controlled Reactivity: It prevents the nucleophilic piperidine nitrogen from participating in unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.

-

Enabling Selective Functionalization: By masking the nitrogen, it allows for regioselective reactions at other positions of the piperidine ring.

-

Improving Solubility: The lipophilic nature of the Boc group can enhance the solubility of intermediates in organic solvents, facilitating purification.

-

Facile Removal: The Boc group can be readily cleaved under specific acidic conditions, regenerating the free amine for further functionalization at the desired stage of the synthesis.

Synthesis of N-Boc Protected Piperidines

Several synthetic routes are employed for the preparation of N-Boc protected piperidines, with the choice of method often depending on the availability of starting materials and the desired substitution pattern on the piperidine ring.

1. Direct Protection of Piperidines

The most straightforward approach involves the direct reaction of a substituted piperidine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.

-

General Experimental Protocol: To a solution of the piperidine derivative (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and dioxane, a base like potassium carbonate (1.5 eq.) or triethylamine is added. The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours. Progress is monitored by Thin-Layer Chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

2. Reduction of N-Boc-piperidones

Commercially available or synthesized N-Boc-piperidones serve as versatile intermediates for the synthesis of N-Boc protected hydroxypiperidines. The reduction of the ketone functionality can be achieved using various reducing agents.

-

General Experimental Protocol (using Sodium Borohydride): N-Boc-4-piperidone (1.0 eq.) is dissolved in methanol and the solution is cooled to 0 °C. Sodium borohydride (1.5 eq.) is added portion-wise while maintaining the low temperature. The reaction mixture is then stirred at room temperature for 2-4 hours, with progress monitored by TLC. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc-4-hydroxypiperidine.

3. Multi-step Synthesis from Acyclic Precursors

For the synthesis of enantiomerically pure substituted piperidines, multi-step synthetic sequences starting from chiral precursors like amino acids are often employed. For example, 3-(N-Boc amino) piperidine derivatives can be synthesized from L-glutamic acid. This route involves esterification, Boc-protection, reduction of the ester groups to alcohols, tosylation, and finally cyclization.

Key Reactions of N-Boc Protected Piperidines

The N-Boc protected piperidine scaffold can undergo a variety of chemical transformations, allowing for the introduction of molecular diversity.

1. Oxidation of Hydroxypiperidines

The hydroxyl group of N-Boc-hydroxypiperidines can be oxidized to the corresponding ketone, which is a key intermediate for further derivatization, such as in the synthesis of kinase inhibitors.

2. Nucleophilic Substitution

The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups at that position.

3. N-Alkylation and N-Arylation (after Deprotection)

Following the removal of the Boc group, the liberated secondary amine can be functionalized through N-alkylation or N-arylation reactions, which are fundamental steps in the synthesis of many pharmaceutical agents.

4. Reductive Amination

N-Boc-4-piperidone can undergo reductive amination with primary or secondary amines to introduce substituents at the 4-position of the piperidine ring.

5. Palladium-Catalyzed Cross-Coupling Reactions

The organolithium species derived from the deprotonation of N-Boc-piperidine can be transmetalated to an organozinc reagent and subsequently used in Negishi-type cross-coupling reactions with aryl bromides to form 2-arylpiperidines.

Deprotection of the N-Boc Group

The removal of the N-Boc group is a critical step to unveil the piperidine nitrogen for subsequent reactions. The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.

1. Acidic Deprotection

The most common method for N-Boc deprotection involves treatment with a strong acid.

-

Trifluoroacetic Acid (TFA): A solution of the N-Boc protected piperidine in a mixture of TFA and a solvent like DCM (e.g., 20% TFA in DCM) is stirred at room temperature. The reaction is typically complete within a few hours. The solvent and excess TFA are then removed in vacuo.

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 4M HCl in 1,4-dioxane, is a widely used reagent for Boc deprotection. The product often precipitates as the hydrochloride salt, which can be isolated by filtration.

2. Milder and Alternative Deprotection Methods

For substrates containing acid-sensitive functional groups, milder deprotection conditions are required.

-

Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can effectively cleave the Boc group under non-protic conditions.

-

Thermal Deprotection: In some cases, heating the N-Boc protected compound in a suitable solvent can effect deprotection without the need for any reagents.

-

Oxalyl Chloride in Methanol: This method offers a mild alternative for the deprotection of N-Boc groups in structurally diverse compounds, including those with other acid-labile functionalities. The reaction proceeds at room temperature with high yields.

-

Catalyst-free Deprotection in Hot Water: For certain substrates, simply refluxing in water can achieve N-Boc deprotection, offering an environmentally friendly "green" alternative.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic and deprotection reactions involving N-Boc protected piperidines, as cited in the literature.

| Reaction | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Boc Protection | 4-piperidinecarboxylic acid | (Boc)₂O, Na₂CO₃/NaHCO₃ buffer, 30 °C, 22 h | N-Boc-piperidine-4-carboxylic acid | - | |

| N-Boc Protection | Dimethyl L-glutamate | (Boc)₂O, TEA, DMAP, CH₂Cl₂ | N-Boc dimethyl L-glutamate | 92% | |

| Reduction | N-Boc-4-piperidone | NaBH₄, Methanol, 0 °C to RT, 2-4 h | N-Boc-4-hydroxypiperidine | - | |

| Reduction | N-Boc dimethyl L-glutamate | NaBH₄, THF/Methanol | N-Boc-diol | 76% | |

| Multi-step Synthesis | L-glutamic acid | 5 linear steps | 3-(N-Boc amino) piperidine derivatives | 44-55% | |

| N-Boc Deprotection | N-Boc-peptide | TMSI, BSA, MeCN, 30 min | Dipeptide | 98% | |

| N-Boc Deprotection | N-Boc-peptide | TMSI (cat.), BSTFA, MeCN, 15 h | Dipeptide | - | |

| N-Boc Deprotection | Structurally diverse N-Boc amines | Oxalyl chloride, Methanol, RT, 1-4 h | Deprotected amines | up to 90% | |

| N-Boc Deprotection | Structurally diverse N-Boc amines | Water, reflux | Deprotected amines | Excellent |

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships in the synthesis and application of N-Boc protected piperidines.

Caption: Synthetic routes to N-Boc protected piperidines.

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1-N-Boc-2-Cyano-piperidine from Piperidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for a multi-step synthesis of the chiral building block, (S)-1-N-Boc-2-cyanopiperidine, a valuable intermediate in pharmaceutical research and drug development. The described synthetic route commences with the hydrogenation of 2-picolinic acid to afford racemic 2-piperidinecarboxylic acid. Subsequent resolution of the racemate yields the desired (S)-enantiomer. The synthesis proceeds through N-Boc protection, amidation, and a final dehydration step to furnish the target nitrile. This application note includes comprehensive experimental procedures, a summary of quantitative data for each step, and graphical representations of the synthetic workflow and logical progression.

Introduction

Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals and natural products. The specific stereochemistry of substituents on the piperidine ring is often crucial for biological activity and selectivity. (S)-1-N-Boc-2-cyanopiperidine serves as a key chiral intermediate, enabling the introduction of diverse functionalities at the 2-position of the piperidine core, which is a common motif in the development of novel therapeutics. The synthesis of enantiomerically pure piperidine derivatives can be challenging. The following protocols outline a reliable and reproducible pathway to obtain the (S)-enantiomer of 1-N-Boc-2-cyanopiperidine.

Overall Synthetic Scheme

The synthesis of (S)-1-N-Boc-2-cyanopiperidine is accomplished through a five-step sequence starting from 2-picolinic acid:

-

Hydrogenation: Catalytic hydrogenation of 2-picolinic acid to yield racemic 2-piperidinecarboxylic acid.

-

Resolution: Classical resolution of the racemic acid using a chiral resolving agent to isolate (S)-2-piperidinecarboxylic acid.

-

N-Boc Protection: Protection of the secondary amine of (S)-2-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc)₂O.

-

Amidation: Conversion of the carboxylic acid moiety of (S)-1-N-Boc-2-piperidinecarboxylic acid to the corresponding primary amide.

-

Dehydration: Dehydration of the primary amide to the target nitrile, (S)-1-N-Boc-2-cyanopiperidine.

Experimental Protocols

Step 1: Synthesis of Racemic 2-Piperidinecarboxylic Acid

This protocol describes the catalytic hydrogenation of 2-picolinic acid.

-

Materials: 2-Picolinic acid, Palladium on carbon (10 wt. %), Methanol, Pressurized hydrogenation apparatus.

-

Procedure:

-

In a high-pressure reactor, a solution of 2-picolinic acid (1 equivalent) in methanol is prepared.

-

10% Palladium on carbon (5 mol %) is carefully added to the solution.

-

The reactor is sealed and purged with nitrogen gas, followed by pressurizing with hydrogen gas to 50-60 atm.

-

The reaction mixture is stirred at 50-60 °C for 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filtrate is concentrated under reduced pressure to yield racemic 2-piperidinecarboxylic acid as a solid. The product can be further purified by recrystallization.

-

Step 2: Resolution of Racemic 2-Piperidinecarboxylic Acid

This protocol outlines a general procedure for the classical resolution of racemic 2-piperidinecarboxylic acid using a chiral resolving agent such as L-tartaric acid.

-

Materials: Racemic 2-piperidinecarboxylic acid, L-tartaric acid (or another suitable chiral resolving agent), Ethanol, Water.

-

Procedure:

-

Racemic 2-piperidinecarboxylic acid (1 equivalent) is dissolved in a minimal amount of hot ethanol/water.

-

A solution of L-tartaric acid (0.5 equivalents) in hot ethanol is added dropwise to the solution of the racemic acid.

-

The mixture is allowed to cool slowly to room temperature, and then cooled further in an ice bath to promote crystallization of the diastereomeric salt.

-

The resulting crystals (the less soluble diastereomeric salt) are collected by filtration and washed with a small amount of cold ethanol.

-

The enantiomeric excess of the resolved acid can be determined at this stage by converting a small sample back to the free acid and analyzing by chiral HPLC.

-

The diastereomeric salt is recrystallized from a suitable solvent system until a constant optical rotation and high enantiomeric excess are achieved.

-

The purified diastereomeric salt is then treated with a base (e.g., aqueous NaOH) to liberate the free (S)-2-piperidinecarboxylic acid, which is then extracted into an organic solvent after acidification.

-

Step 3: Synthesis of (S)-1-N-Boc-2-piperidinecarboxylic Acid

This protocol details the N-Boc protection of the chiral amino acid.

-

Materials: (S)-2-Piperidinecarboxylic acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Methanol, Water, Diethyl ether.

-

Procedure:

-

To a round-bottomed flask, add (S)-2-piperidinecarboxylic acid (1.0 equivalent), sodium bicarbonate (5.0 equivalents), and methanol.[1]

-

Add di-tert-butyl dicarbonate (1.1 equivalents) to the mixture.[1]

-

The reaction mixture is stirred at room temperature for 24 hours.[1]

-

After completion, methanol is removed under reduced pressure.[1]

-

The residue is dissolved in water and washed three times with diethyl ether to remove any unreacted (Boc)₂O.[1]

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl at 0 °C and then extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-1-N-Boc-2-piperidinecarboxylic acid as a white solid.[1]

-

Step 4: Synthesis of (S)-1-N-Boc-2-piperidinecarboxamide

This protocol describes the amidation of the N-Boc protected acid using EDC and HOBt as coupling agents.

-

Materials: (S)-1-N-Boc-2-piperidinecarboxylic acid, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Anhydrous N,N-Dimethylformamide (DMF), Ammonium chloride (NH₄Cl).

-

Procedure:

-

Dissolve (S)-1-N-Boc-2-piperidinecarboxylic acid (1.0 equivalent) in anhydrous DMF.

-

Add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.[2]

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC (1.2 equivalents) portion-wise to the stirred solution.[2]

-

After stirring for 30 minutes at 0 °C, add ammonium chloride (1.5 equivalents).

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous NaHCO₃, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to afford (S)-1-N-Boc-2-piperidinecarboxamide.

-

Step 5: Synthesis of (S)-1-N-Boc-2-cyanopiperidine

This protocol details the dehydration of the amide to the nitrile.

-

Materials: (S)-1-N-Boc-2-piperidinecarboxamide, Oxalyl chloride, Pyridine, Anhydrous acetonitrile, Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a solution of anhydrous DMF (1.2 equivalents) in anhydrous acetonitrile in a round-bottom flask at -5 °C, slowly add oxalyl chloride (1.2 equivalents).

-

Stir the resulting mixture for 15 minutes.

-